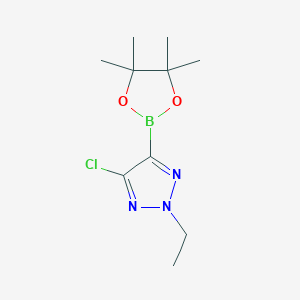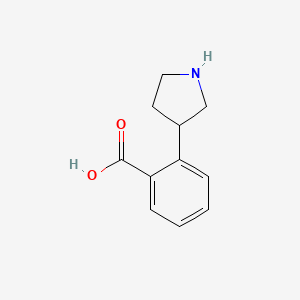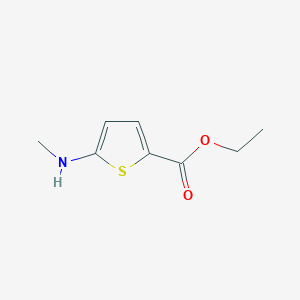![molecular formula C10H12N2O B13515130 Imidazo[1,2-a]pyridine-3-propanol CAS No. 400037-32-3](/img/structure/B13515130.png)
Imidazo[1,2-a]pyridine-3-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-a]pyridine-3-propanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological and pharmaceutical activities, including antiviral, antifungal, and antitumor properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-3-propanol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . This process often requires acidic or basic conditions and can be catalyzed by transition metals or other catalysts.
Another approach involves multicomponent reactions, where three or more reactants combine in a single reaction vessel to form the desired product . This method is advantageous due to its efficiency and the ability to generate diverse compounds in a single step.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo[1,2-a]pyridine-3-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Imidazo[1,2-a]pyridine-3-propanol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of imidazo[1,2-a]pyridine-3-propanol involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes involved in critical biological processes, such as DNA replication and protein synthesis . The compound’s ability to bind to these targets and modulate their activity underlies its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to imidazo[1,2-a]pyridine-3-propanol include other imidazo[1,2-a]pyridine derivatives, such as imidazo[1,2-a]pyridine-3-carboxamides and imidazo[1,2-a]pyridine-3-yl-2-propanol .
Uniqueness
This compound is unique due to its specific structural features and the presence of the propanol group, which can influence its biological activity and pharmacokinetic properties . This uniqueness makes it a valuable compound for drug discovery and development .
Propriétés
Numéro CAS |
400037-32-3 |
|---|---|
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
3-imidazo[1,2-a]pyridin-3-ylpropan-1-ol |
InChI |
InChI=1S/C10H12N2O/c13-7-3-4-9-8-11-10-5-1-2-6-12(9)10/h1-2,5-6,8,13H,3-4,7H2 |
Clé InChI |
VYUCPNYRFYZFFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(N2C=C1)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride](/img/structure/B13515067.png)
![sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13515071.png)



![7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13515091.png)



![2-[[(Phenylmethoxy)carbonyl]amino]benzeneacetic acid](/img/structure/B13515127.png)
![[4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B13515131.png)
